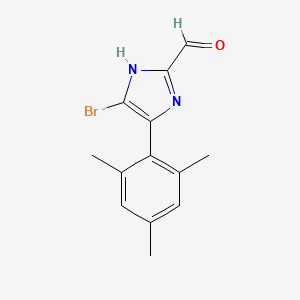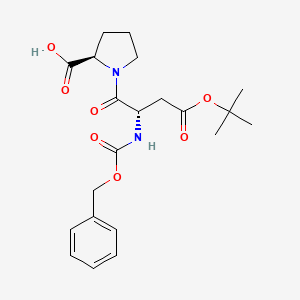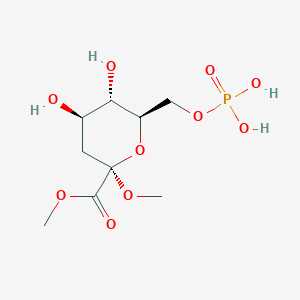
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate: is a biochemical compound with the molecular formula C9H17O10P and a molecular weight of 316.20 . This compound is primarily used in proteomics research and is known for its solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and methylation. The reaction conditions typically require controlled temperatures and specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of complex molecules.
Biology: It is used in studies involving metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of biochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are essential for various cellular processes . The molecular targets and pathways involved include the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate include:
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-(diphenyl Phosphate): This compound has a similar structure but includes diphenyl phosphate instead of phosphate.
3-Deoxy-D-arabino-heptulosonate 7-phosphate: This compound is a key intermediate in the shikimate pathway and is structurally related.
Uniqueness
This compound is unique due to its specific functional groups and its role in proteomics research. Its solubility in water and its ability to act as a substrate for enzymes in the shikimate pathway make it particularly valuable for scientific research .
Eigenschaften
Molekularformel |
C9H17O10P |
|---|---|
Molekulargewicht |
316.20 g/mol |
IUPAC-Name |
methyl (2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |
InChI |
InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9-/m1/s1 |
InChI-Schlüssel |
KJQADXROFHHYNJ-JAGXHNFQSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |
Kanonische SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


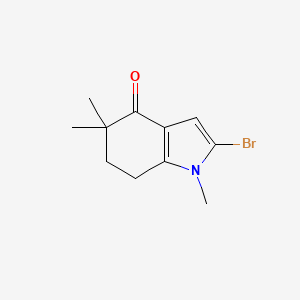



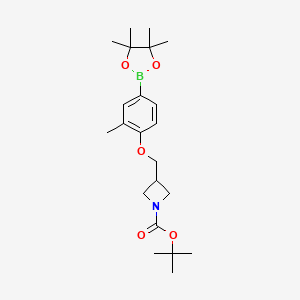

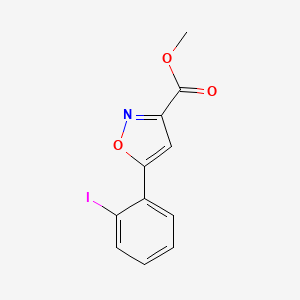

![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
